molecular formula C8H19N3 B2459128 (1,3,4-Trimethylpiperazin-2-yl)methanamine CAS No. 1820717-74-5

(1,3,4-Trimethylpiperazin-2-yl)methanamine

Cat. No. B2459128
CAS RN: 1820717-74-5
M. Wt: 157.261
InChI Key: SZYSLKBNBDHSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1,3,4-Trimethylpiperazin-2-yl)methanamine” is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of piperazine. The CAS Number for this compound is 1820717-74-5 .


Molecular Structure Analysis

The molecular formula for “this compound” is C8H19N3 . The molecular weight is 157.26 . The InChI code for this compound is 1S/C8H19N3/c1-7-8(6-9)11(3)5-4-10(7)2/h7-8H,4-6,9H2,1-3H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The safety information for “(1,3,4-Trimethylpiperazin-2-yl)methanamine” indicates that it is dangerous. The hazard statements include H302, H314, and H335, which mean that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(1,3,4-trimethylpiperazin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-7-8(6-9)11(3)5-4-10(7)2/h7-8H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYSLKBNBDHSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCN1C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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